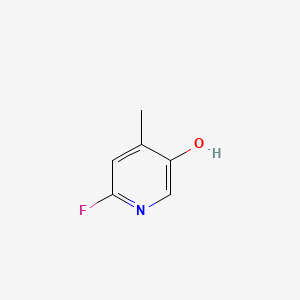

6-Fluoro-4-methylpyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-4-methylpyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridin-3-ol can be achieved through various methods. One common approach involves the fluorination of 4-methylpyridin-3-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorine gas or other fluorinating agents in a controlled environment is common to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-4-methylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

6-Fluoro-4-methylpyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.

Industry: The compound is used in the development of agrochemicals and materials science

Mecanismo De Acción

The mechanism of action of 6-Fluoro-4-methylpyridin-3-ol involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, making the compound useful in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

Uniqueness

6-Fluoro-4-methylpyridin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can result in distinct reactivity and biological activity compared to other fluorinated pyridines .

Actividad Biológica

Overview

6-Fluoro-4-methylpyridin-3-ol is a fluorinated pyridine derivative that has garnered attention due to its unique biological properties and potential applications in pharmacology and biochemistry. The presence of a fluorine atom enhances its electron-withdrawing characteristics, influencing its reactivity and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound primarily acts as a potassium (K+) channel blocker . This action is significant in modulating electrical signaling in excitable cells, such as neurons. The compound's ability to bind to voltage-gated potassium channels can reduce intracellular potassium leakage, thereby enhancing impulse conduction, particularly in demyelinated axons.

Biochemical Pathways

The compound interacts with various enzymes, notably cytochrome P450 enzymes like CYP2E1. This interaction leads to altered oxidation rates and influences metabolic pathways. The modulation of cellular signaling pathways, gene expression, and metabolism highlights its multifaceted role in biological systems.

Cellular Effects

This compound exhibits profound effects on different cell types:

- Cell Signaling : It modulates pathways that influence cell function.

- Gene Expression : Long-term exposure has been shown to alter gene expression profiles.

- Metabolism : The compound impacts cellular metabolism, potentially leading to changes in cell function over time.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties for bioavailability. Its lipophilicity enhances permeability across cellular membranes, facilitating distribution within tissues. The compound's stability under physiological conditions is also noteworthy, as it remains effective over extended periods.

Case Study 1: Potassium Channel Modulation

In laboratory settings, this compound was tested on demyelinated axons. Results indicated that at lower doses, the compound significantly improved potassium channel function, leading to enhanced neurological outcomes in animal models.

Case Study 2: Interaction with Cytochrome P450

A study investigating the metabolic pathways revealed that this compound is predominantly metabolized by CYP2E1. This slow oxidation process contributes to its stability and prolonged action within biological systems, making it a candidate for further pharmacological exploration.

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Potassium Channel Blocking | Reduces intracellular K+ leakage; enhances impulse conduction |

| Enzyme Interaction | Binds to cytochrome P450 (CYP2E1); alters oxidation rates |

| Cell Signaling Modulation | Influences gene expression and cellular metabolism |

| Pharmacokinetics | Good lipophilicity; stable under physiological conditions |

Scientific Research Applications

The unique properties of this compound make it valuable across various fields:

- Chemistry : Serves as a building block for synthesizing complex fluorinated compounds.

- Biology : Useful in studying enzyme interactions and metabolic pathways.

- Medicine : Explored as a potential pharmaceutical intermediate due to its biological activity.

- Industry : Applied in developing agrochemicals and materials science.

Propiedades

IUPAC Name |

6-fluoro-4-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUUGYGFGFUHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744335 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-18-5 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.